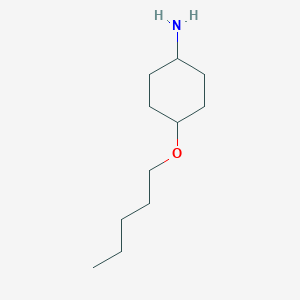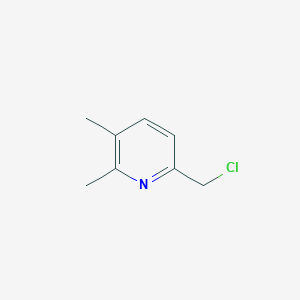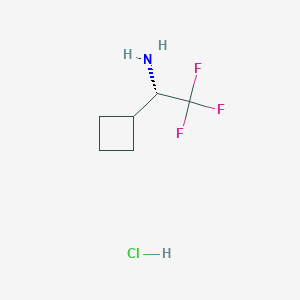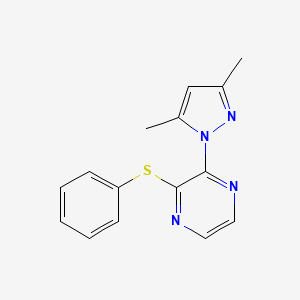![molecular formula C28H34BClF2N4O B12279818 N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B12279818.png)
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorinated phenylbuta-dienyl group, an azonia-boranuidatricyclo core, and an aminohexyl side chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride typically involves multi-step organic synthesis. Key steps may include:
- Formation of the difluorinated phenylbuta-dienyl group through a series of halogenation and coupling reactions.
- Construction of the azonia-boranuidatricyclo core via cyclization reactions.
- Attachment of the aminohexyl side chain through nucleophilic substitution or amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions: N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride can undergo various chemical reactions, including:
- Oxidation: Potential oxidation of the aminohexyl side chain.
- Reduction: Reduction of the azonia-boranuidatricyclo core.
- Substitution: Nucleophilic substitution reactions involving the difluorinated phenylbuta-dienyl group.
Common Reagents and Conditions: Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols).
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent due to its unique structural features.
Medicine: In medicine, the compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: In industry, it might be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing various biological pathways.
類似化合物との比較
Similar Compounds: Similar compounds may include other difluorinated phenylbuta-dienyl derivatives, azonia-boranuidatricyclo analogs, and aminohexyl-containing molecules.
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C28H34BClF2N4O |
|---|---|
分子量 |
526.9 g/mol |
IUPAC名 |
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C28H33BF2N4O.ClH/c30-29(31)34-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(34)22-27-17-15-25(35(27)29)18-19-28(36)33-21-9-2-1-8-20-32;/h3-7,10-17,22H,1-2,8-9,18-21,32H2,(H,33,36);1H/b12-6+,13-7+; |
InChIキー |
WRSSTWIVIHVQBR-FSRDMIDLSA-N |
異性体SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F.Cl |
正規SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)


![1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane](/img/structure/B12279785.png)
![1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12279786.png)
